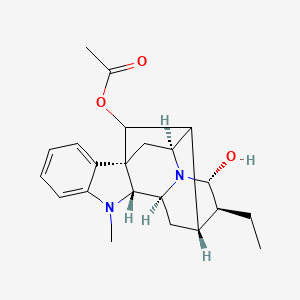

17-O-acetylajmaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |

InChI |

InChI=1S/C22H28N2O3/c1-4-12-13-9-16-19-22(14-7-5-6-8-15(14)23(19)3)10-17(24(16)21(12)26)18(13)20(22)27-11(2)25/h5-8,12-13,16-21,26H,4,9-10H2,1-3H3/t12-,13-,16-,17-,18?,19-,20+,21+,22+/m0/s1 |

InChI Key |

SRISWFJLVRCABV-HUXZXPIYSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4C |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4C |

Origin of Product |

United States |

Occurrence and Natural Production of 17 O Acetylajmaline

Hairy Root Cultures

Hairy root cultures, induced by the bacterium Agrobacterium rhizogenes, have emerged as a promising platform for the production of terpenoid indole (B1671886) alkaloids, including 17-O-acetylajmaline. nih.gov These cultures are known for their genetic stability and high growth rates, often leading to enhanced and stable production of secondary metabolites compared to undifferentiated cell cultures. nih.govvtt.fi

Research on Rauwolfia serpentina hairy root cultures has demonstrated their capability to synthesize various alkaloids, including 17-O-acetylajmaline. scialert.net The production of these alkaloids can be further optimized by manipulating culture conditions and employing various biotechnological strategies. nih.gov For instance, studies on Rauvolfia micrantha hairy roots have shown that the yield of ajmaline (B190527) and ajmalicine (B1678821) can be influenced by the composition of the culture medium. nih.gov

Callus Cultures

Callus cultures, which are masses of undifferentiated plant cells, have also been explored for the production of 17-O-acetylajmaline. scialert.net While generally less productive than hairy root cultures, callus cultures of Rauwolfia serpentina have been shown to produce novel alkaloids, including 17-O-acetylajmaline. scialert.netresearchgate.net The alkaloid content in callus cultures can vary, with some studies reporting higher total alkaloid content in callus compared to in vitro grown roots and leaves. scialert.net

Influence of Elicitors on Alkaloid Production

Elicitors are substances that can trigger defense responses in plants, often leading to an increased production of secondary metabolites. The application of both biotic and abiotic elicitors has been investigated to enhance the yield of alkaloids in Rauwolfia cultures.

In hybrid cell cultures of Rauwolfia serpentina and Rhazya stricta, treatment with the elicitor methyl jasmonate resulted in a general increase in the content of indole alkaloids, including 17-O-acetylajmaline and 17-O-acetylnorajmaline. vtt.firesearchgate.net Similarly, studies on Rauwolfia serpentina hairy root cultures have shown that elicitors can significantly boost alkaloid production. nih.govnih.gov For example, the use of mannan, a biotic elicitor from yeast cell walls, led to a 2.9-fold increase in ajmaline concentration. nih.govnih.gov Abiotic elicitors like sodium chloride (NaCl) have also proven effective, with one study reporting a significant stimulation in ajmalicine production. nih.govnih.gov

The tables below summarize key findings from research on the in vitro production of 17-O-acetylajmaline and related alkaloids.

Table 1: Alkaloid Production in Rauwolfia Hairy Root Cultures

| Plant Species | Culture Type | Key Findings | Reference |

| Rauwolfia serpentina | Hairy Root Culture | Capable of producing a range of terpenoid indole alkaloids. | nih.gov |

| Rauvolfia micrantha | Hairy Root Culture | Produced ajmaline and ajmalicine. | nih.gov |

| Rauwolfia serpentina | Hairy Root Culture | Showed potential for enhanced production of ajmaline and ajmalicine with elicitors. | nih.govnih.gov |

Table 2: Alkaloid Production in Rauwolfia Callus Cultures

| Plant Species | Culture Type | Key Findings | Reference |

| Rauwolfia serpentina | Callus Culture | Produced novel alkaloids including 17-O-acetylajmaline. | scialert.netresearchgate.net |

| Rauwolfia serpentina | Callus Culture | Total alkaloid content was found to be higher than in vitro roots and leaves. | scialert.net |

Table 3: Effect of Elicitors on Alkaloid Production in Rauwolfia Cultures

| Culture Type | Elicitor | Effect on Alkaloid Production | Reference |

| R. serpentina x R. stricta Hybrid Cell Culture | Methyl Jasmonate | General increase in indole alkaloid content. | vtt.firesearchgate.net |

| Rauwolfia serpentina Hairy Root Culture | Mannan | 2.9-fold increase in ajmaline concentration. | nih.govnih.gov |

| Rauwolfia serpentina Hairy Root Culture | Sodium Chloride (NaCl) | Significant increase in ajmalicine production. | nih.govnih.gov |

Biosynthesis and Enzymology of 17 O Acetylajmaline

General Overview of Ajmaline (B190527) Biosynthesis Pathways

The biosynthesis of ajmaline is a multi-step process that occurs in plants of the Apocynaceae family, such as Rauvolfia serpentina. wikipedia.orgdesy.de The pathway begins with the condensation of two primary precursors: tryptamine (B22526) and secologanin (B1681713). researchgate.net Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by tryptophan decarboxylase (TDC). wikipedia.org Secologanin, a terpenoid, originates from the triose phosphate/pyruvate pathway. wikipedia.org

The enzyme strictosidine (B192452) synthase (STR) facilitates a Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. wikipedia.orgdesy.de Strictosidine is a pivotal intermediate, serving as the common precursor for a vast array of over 2,000 monoterpenoid indole (B1671886) alkaloids. desy.de Following its formation, strictosidine undergoes deglycosylation by strictosidine glucosidase, yielding a highly reactive aglycone that can enter various specific pathways. desy.de

The pathway from strictosidine to ajmaline involves approximately ten distinct enzymatic steps. desy.de A sarpagan bridge enzyme (SBE) oxidizes strictosidine to produce polyneuridine (B1254981) aldehyde. wikipedia.org Subsequent transformations lead to the formation of other key intermediates, including vinorine (B1233521) and vomilenine (B1248388). wikipedia.org The later stages of the pathway involve the reduction of vomilenine intermediates to form 17-O-acetylnorajmaline. wikipedia.org This compound is then deacetylated by acetylajmalan esterase (AAE) to yield norajmaline (B1263583). wikipedia.org The final step is the methylation of norajmaline by norajmaline N-methyltransferase (NAMT) to produce ajmaline. wikipedia.orgnih.gov

Key Enzymatic Steps Leading to 17-O-acetylajmaline

The formation and conversion of acetylated intermediates are defining features of the ajmaline biosynthetic pathway. Specific enzymes catalyze the introduction and removal of an acetyl group, which is crucial for guiding the molecular scaffold toward the final ajmaline structure.

The entire carbon skeleton of ajmaline, and by extension 17-O-acetylajmaline, is derived from two fundamental building blocks. wikipedia.org

Tryptophan: This aromatic amino acid provides the indole portion of the alkaloid structure. It is first converted to tryptamine before entering the main pathway. wikipedia.orgdesy.de

Secologanin: This complex iridoid glucoside supplies the C9/C10 terpenoid moiety. wikipedia.orgdesy.de

The condensation of these two precursors to form strictosidine marks the entry point into the monoterpenoid indole alkaloid network. desy.deresearchgate.net

Vinorine synthase (VS) is a pivotal acetyltransferase that plays a central role in the biosynthesis of ajmaline. nih.gov It is a member of the BAHD superfamily of acyltransferases, which are involved in the biosynthesis of many important plant-derived drugs. nih.govresearchgate.net The enzyme catalyzes the reaction between 16-epivellosimine (B1246557) and acetyl-CoA to produce vinorine and Coenzyme A (CoA). wikipedia.org

This acetylation step is critical for the formation of the ajmaline skeleton. wikipedia.orgresearchgate.net Although it acts earlier in the pathway, the acetyl group introduced by VS is ultimately the one found at the 17-O position of later intermediates like 17-O-acetylnorajmaline and 17-O-acetylajmaline. The crystal structure of vinorine synthase has been determined, providing significant insight into its catalytic mechanism and its relationship with other members of the BAHD superfamily. nih.govwikipedia.org

Acetylajmaline esterase (AAE), also known as 2β(R)-17-O-acetylajmalan: acetylesterase, is a specific enzyme that catalyzes one of the final steps in the ajmaline biosynthetic pathway. nih.gov Its primary function is the hydrolysis of the acetyl group from the 17-O position of acetylated ajmalan-type alkaloids. nih.gov The enzyme facilitates the following reactions:

17-O-acetylajmaline + H₂O ⇌ ajmaline + acetate (B1210297). wikipedia.org

17-O-acetylnorajmaline + H₂O ⇌ norajmaline + acetate. wikipedia.orgwikipedia.org

This deacetylation is essential for producing norajmaline, the direct precursor to ajmaline. wikipedia.org Recent research has also identified two distinct, physiologically relevant esterases that are responsible for the deacetylation of 17-O-acetylnorajmaline in the plant roots. nih.gov

The acetylajmaline esterase from Rauwolfia serpentina cell suspension cultures has been isolated and characterized. nih.gov It is a highly specialized enzyme, exhibiting remarkable substrate selectivity. nih.gov A key characteristic is its exclusive acceptance of acetylated ajmaline derivatives that possess the naturally occurring 2β(R)-configuration. nih.gov The enzyme is not inhibited by ajmaline, the end product of the pathway, suggesting a lack of feedback inhibition. nih.gov Inhibition studies indicate that sulfhydryl (SH) groups are necessary for its catalytic activity. nih.gov

Table 1: Properties of Acetylajmaline Esterase (AAE) from Rauwolfia serpentina

| Property | Value |

| Optimal pH | 7.5 |

| Isoelectric Point (pI) | 4.9 |

| Relative Molecular Weight | 33 ± 2 kDa |

| Substrate Specificity | Exclusively accepts 2β(R)-configured acetylated ajmaline derivatives |

Data sourced from Polz L, et al. (1987). nih.gov

The gene encoding the ajmaline pathway-specific acetylajmaline esterase has been successfully isolated. desy.de The corresponding cDNA from Rauvolfia has been functionally expressed using a novel plant-virus-based expression system, which allowed for the production and characterization of the recombinant enzyme. wikipedia.org This achievement is a significant step toward understanding the molecular regulation of the ajmaline pathway and opens possibilities for metabolic engineering approaches to enhance alkaloid production.

Role of Acetylajmaline Esterase (AAE) in the Deacetylation of 17-O-acetylajmaline

Structural Biology Insights of AAE

Acetylajmaline esterase (AAE), the enzyme that catalyzes the deacetylation of 17-O-acetylajmaline to form ajmaline, is a critical component of the ajmaline biosynthetic pathway in plants such as Rauvolfia serpentina. wikipedia.orgqmul.ac.uknih.gov While a specific three-dimensional crystal structure for AAE has not yet been determined, significant insights can be drawn from its classification and amino acid sequence analysis.

Based on its primary structure, AAE is identified as a member of the GDSL lipase (B570770) superfamily. nih.govresearchgate.net This family of hydrolytic enzymes is characterized by a conserved GDSL motif near the N-terminus, which distinguishes them from typical lipases that possess a GxSxG motif. nih.govfrontiersin.org Enzymes in the GDSL/SGNH-hydrolase superfamily share a common catalytic mechanism and structural features.

Key Structural and Catalytic Features of the GDSL Superfamily (Inferred for AAE):

| Feature | Description | Reference(s) |

| Conserved Motifs | GDSL enzymes have five consensus sequence blocks (I-V). | nih.gov |

| Catalytic Residues | The catalytic triad (B1167595) is composed of four invariant residues: Serine (Ser) in block I, Glycine (Gly) and Asparagine (Asn) in blocks II and III, and Histidine (His) in block V. | nih.govfrontiersin.org |

| Active Site | The active site, containing the catalytic serine, is located near the N-terminus. GDSL hydrolases are known to have flexible active sites that can adapt their conformation to bind different substrates, similar to an "induced fit" mechanism. | nih.gov |

| Oxyanion Hole | The structure includes an oxyanion hole that stabilizes the tetrahedral intermediate formed during the hydrolysis reaction. | nih.gov |

The enzyme exhibits high substrate specificity, exclusively hydrolyzing acetylated ajmaline derivatives with the naturally occurring 2β(R)-configuration. nih.gov Structurally related acetylated alkaloids such as vinorine and vomilenine are not accepted as substrates, highlighting the precise architecture of the AAE active site. qmul.ac.uk This specificity suggests that the binding pocket is finely tuned to the ajmalan (B1240692) skeleton, allowing for the correct orientation of the 17-O-acetyl group for hydrolysis.

Genetic Regulation of 17-O-acetylajmaline Biosynthesis

The production of 17-O-acetylajmaline and its subsequent conversion to ajmaline are tightly regulated at the genetic level, responding to both developmental cues and environmental stresses.

Gene Expression Analysis (e.g., AAE gene upregulation)

Analysis of gene expression in Rauvolfia serpentina reveals that the genes involved in ajmaline biosynthesis are coordinately regulated. Transcriptomics data show that the expression of the AAE gene is often correlated with other key genes in the pathway, such as those encoding strictosidine synthase (STR), vinorine synthase (VS), and norajmaline N-methyltransferase (NNMT). researchgate.netresearchgate.net This co-expression pattern underscores the integrated nature of the biosynthetic pathway, where the cell machinery for producing the final product, ajmaline, is activated in a concerted manner. While direct quantitative data on the specific upregulation of the AAE gene under optimized production conditions is limited, its crucial position as the penultimate step in the pathway implies that its expression is a key regulatory point. mdpi.com

Response to Environmental Stimuli (e.g., Fungal Infection)

Plant secondary metabolism, including the biosynthesis of alkaloids like ajmaline, is a well-known defense mechanism against herbivores and pathogens. The production of these compounds can be induced by various environmental stimuli, particularly elicitors derived from microbes. nih.gov Fungal elicitors, which are molecules from fungal cell walls, can trigger a defense response in plants, leading to the upregulation of genes in secondary metabolite pathways. nih.govresearchgate.net

Studies on the related plant Catharanthus roseus have demonstrated that treatment with fungal elicitors from species like Aspergillus niger and Trichoderma viride can lead to a significant increase—up to three-fold—in the accumulation of the indole alkaloid ajmalicine (B1678821). nih.govresearchgate.net This response involves the activation of specific genes that lead to the accumulation of the active compounds. nih.gov It is hypothesized that a similar mechanism exists in Rauvolfia serpentina. A fungal infection or treatment with fungal elicitors would likely trigger a signaling cascade, leading to the upregulation of transcription factors that activate the promoters of ajmaline biosynthesis genes, including AAE. This would enhance the plant's capacity to produce ajmaline as a chemical defense, thereby increasing the flux through the terminal steps of the pathway involving 17-O-acetylajmaline.

Biotechnological Approaches to Biosynthesis Modulation

The pharmaceutical importance of ajmaline has driven efforts to control and enhance its production using biotechnological methods. These approaches often target the enzymes and genes involved in its biosynthesis, including AAE.

Metabolic Engineering Strategies

Metabolic engineering aims to rationally modify cellular pathways to improve the production of a target compound. mdpi.comnih.gov A primary strategy for increasing ajmaline production is the heterologous expression of the entire biosynthetic pathway in a microbial host, which allows for controlled and scalable production. nih.gov

Recently, the complete de novo biosynthesis of ajmaline was successfully engineered in Baker's yeast (Saccharomyces cerevisiae). researchgate.netnih.gov This achievement involved introducing all the necessary genes from Rauvolfia serpentina, including strictosidine synthase, vinorine synthase, and crucially, the terminal enzymes including AAE (specifically identified root-expressing esterases AAE1 and AAE2) and NNMT. researchgate.net

Key Metabolic Engineering Strategies for Ajmaline Production:

| Strategy | Description | Potential Impact | Reference(s) |

| Pathway Reconstruction | Expressing the entire multi-gene ajmaline biosynthetic pathway in a heterologous host like S. cerevisiae. | Enables de novo production from simple sugars, removing reliance on plant cultivation. | researchgate.netnih.gov |

| Enzyme Optimization | Identifying and using the most efficient enzyme isoforms (e.g., root-expressing AAE1/2) for pathway reconstruction. | Increases the efficiency of specific conversion steps, reducing bottlenecks. | researchgate.net |

| Precursor Supply Enhancement | Engineering the host's primary metabolism to increase the supply of precursors like tryptamine and secologanin. | Boosts the overall flux into the ajmaline pathway, leading to higher final titers. | chalmers.seresearchgate.net |

| Cofactor Engineering | Optimizing the availability of cofactors (e.g., NADPH, SAM) required by the pathway enzymes. | Ensures that enzymatic reactions are not limited by cofactor availability. | chalmers.se |

Heterologous Expression Systems

The expression of plant enzymes in microbial or other host systems is a cornerstone of metabolic engineering. However, plant enzymes can be challenging to express functionally in prokaryotic systems like E. coli. Early attempts to express AAE in E. coli were unsuccessful. nih.gov

A significant breakthrough was the functional expression of AAE in Nicotiana benthamiana using a novel plant-virus-based expression system. nih.gov This system yielded extraordinarily high enzyme activity, approximately 20-fold greater than that observed in Rauvolfia cell suspension cultures. This success provided the first opportunity for detailed molecular analysis of the AAE enzyme. nih.gov

More recently, as part of the total biosynthesis effort, AAE and other pathway enzymes were successfully expressed in Saccharomyces cerevisiae. researchgate.netnih.gov Yeast is a robust and well-characterized eukaryotic host that can perform the post-translational modifications often required for the proper folding and function of plant enzymes. This makes it an ideal chassis for producing complex plant-derived molecules like ajmaline. researchgate.netnih.govnih.gov

Isolation and Purification Methodologies in Research

Extraction Procedures from Plant Matrix

The initial and crucial phase in obtaining 17-O-acetylajmaline is its liberation from the plant material, a process that requires careful selection of solvents and extraction techniques to ensure efficiency and minimize degradation of the target compound. nih.govfrontiersin.org

Dried and powdered plant material, typically the roots or tissue cultures of Rauwolfia serpentina, serves as the starting point for extraction. researchgate.netresearchgate.netscialert.net The choice of solvent is paramount and is dictated by the polarity of the target alkaloids. nih.gov For indole (B1671886) alkaloids like 17-O-acetylajmaline, rectified spirit or methanol (B129727) are commonly employed. nih.govscialert.net

A widely used method involves the maceration of the powdered plant material in an organic solvent for an extended period, often several days, to facilitate the diffusion of the alkaloids into the solvent. nih.govnih.gov Following maceration, the mixture is filtered to separate the solid plant debris from the liquid extract, known as the miscelle. nih.gov This crude extract is then concentrated, typically under reduced pressure using a rotary evaporator, to yield a residue rich in alkaloids and other plant constituents. scialert.net

To remove pigments, fats, and other non-alkaloidal substances, the crude extract undergoes a liquid-liquid extraction process. The residue is often suspended in water and partitioned with a non-polar solvent like petroleum ether. scialert.net The aqueous layer, containing the protonated alkaloids, is then basified, often with ammonium (B1175870) hydroxide, to a pH of 11-12. nih.gov This deprotonates the alkaloids, rendering them soluble in organic solvents. Subsequent extraction with a solvent such as chloroform (B151607) separates the alkaloids from the aqueous phase. nih.gov This process of acid-base extraction is a standard technique for enriching the alkaloidal fraction. univie.ac.at

In some protocols, particularly with tissue cultures, novel alkaloids including 17-O-acetylajmaline have been successfully extracted. researchgate.netresearchgate.net The general principle remains the same: disrupt the plant cells and use an appropriate solvent system to solubilize the target compounds. nih.gov The table below summarizes typical extraction parameters.

Table 1: Summary of Extraction Parameters for Alkaloids from Rauwolfia Species

| Parameter | Description | Reference(s) |

|---|---|---|

| Plant Material | Dried, powdered roots or tissue cultures of Rauwolfia serpentina | researchgate.netresearchgate.netscialert.net |

| Primary Extraction Solvent | Rectified spirit, Methanol | nih.govscialert.net |

| Extraction Technique | Maceration, Soxhlet extraction | nih.govnih.gov |

| Purification Step 1 | Liquid-liquid extraction with petroleum ether to remove lipids/pigments | scialert.net |

| Purification Step 2 | Acid-base extraction using an acid (e.g., HCl) and a base (e.g., NH₄OH) | nih.gov |

| Final Extraction Solvent | Chloroform | nih.gov |

Chromatographic Separation Techniques

Following extraction and preliminary purification, the enriched alkaloid fraction contains a mixture of various compounds. To isolate 17-O-acetylajmaline in a pure form, various chromatographic techniques are employed, leveraging the differential physicochemical properties of the constituent molecules. chromtech.com

Column Chromatography

Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. chromtech.comyoutube.com In the context of purifying 17-O-acetylajmaline, a stationary phase, typically silica (B1680970) gel, is packed into a column. rsc.orgjlu.edu.cn The crude alkaloid mixture is loaded onto the top of the column, and a mobile phase, a solvent or a mixture of solvents, is passed through the column. youtube.com

The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. chromtech.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column. rsc.org For the separation of alkaloids from Rauwolfia, various solvent systems have been utilized, such as petroleum ether:ethyl acetate (B1210297) (PE:EA) in varying ratios. rsc.org Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. youtube.com In some instances, other adsorbents like alumina (B75360) or Sephadex LH-20 gel have also been used in column chromatography for separating indole alkaloids. jlu.edu.cn

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) is another valuable technique for the purification of alkaloids on a smaller scale. bac-lac.gc.ca In PTLC, a thicker layer of adsorbent (e.g., silica gel) is coated onto a glass plate. univie.ac.at The alkaloid mixture is applied as a band onto the plate, which is then developed in a chamber containing a suitable mobile phase. univie.ac.atresearchgate.net

Similar to analytical TLC, the compounds separate into distinct bands based on their affinities for the stationary and mobile phases. researchgate.net For alkaloid separation, solvent systems like chloroform and methanol are often used. nih.gov Once the separation is complete, the bands are visualized, typically under UV light. researchgate.net The band corresponding to 17-O-acetylajmaline is then physically scraped from the plate. The compound is subsequently eluted from the adsorbent using a suitable solvent, such as ethyl acetate, and the solvent is evaporated to yield the purified compound. scialert.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and highly efficient technique for both the analysis and purification of compounds from complex mixtures. labcompare.com It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with very fine particles, leading to superior resolution and speed. labcompare.comresearchgate.net

For the analysis and separation of indole alkaloids, reversed-phase HPLC is commonly employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netlibretexts.org

The separation is based on the hydrophobic interactions of the analytes with the stationary phase. libretexts.org By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of alkaloids with varying polarities can be effectively separated. libretexts.orgdrawellanalytical.com The eluted compounds are detected by a detector, typically a UV detector, and collected as individual fractions. labcompare.com HPLC methods have been developed for the quantitative analysis of various alkaloids in Rauwolfia species, and similar principles are applied for preparative separations to isolate pure compounds like 17-O-acetylajmaline. researchgate.net

Table 2: Chromatographic Techniques for 17-O-acetylajmaline Purification

| Technique | Stationary Phase | Typical Mobile Phase System | Principle of Separation | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica gel, Alumina, Sephadex LH-20 | Gradients of Petroleum Ether:Ethyl Acetate or Chloroform:Methanol | Adsorption and Partition | rsc.orgjlu.edu.cn |

| Preparative TLC (PTLC) | Silica gel | Chloroform:Methanol | Adsorption and Partition | nih.govunivie.ac.atresearchgate.net |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Methanol and aqueous buffer | Hydrophobic Interaction | researchgate.netresearchgate.netlibretexts.org |

Advanced Analytical Techniques for Structural Elucidation and Quantification in Research

Spectroscopic Analysis

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For complex alkaloids like 17-O-acetylajmaline, which possess polar functional groups and high molecular weights, direct analysis by GC-MS is challenging. The inherent structure of 17-O-acetylajmaline, featuring a hydroxyl group and secondary amine, imparts low volatility and thermal lability, necessitating chemical modification prior to analysis. jfda-online.comresearchgate.net

Derivatization is a mandatory preparatory step to enhance the compound's volatility and thermal stability, making it amenable to GC analysis. oup.com Strategies such as silylation or acylation of the remaining free hydroxyl group at the C-21 position and the indole (B1671886) nitrogen are employed. jfda-online.com Once derivatized, the analyte can be effectively separated on a capillary column (e.g., a nonpolar HP-5MS column) and subsequently ionized and fragmented in the mass spectrometer. notulaebotanicae.ro

The mass spectrum is generated through electron ionization (EI), which produces a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of ajmaline-type alkaloids is complex but typically involves characteristic cleavages of the polycyclic ring system and losses of substituent groups. researchgate.netnih.gov For 17-O-acetylajmaline, key fragmentation would likely involve the loss of the acetyl group, the ethyl side chain, and characteristic cleavages around the indole nucleus and the azabicyclo[3.3.1]nonane core. While specific GC-MS data for 17-O-acetylajmaline is not widely published, analysis of its close biosynthetic precursor, 17-O-acetylnorajmaline, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) shows a characteristic transition of the protonated molecule [M+H]⁺ from m/z 355 to a fragment ion at m/z 80, providing a reference for its mass spectrometric behavior. nih.gov

Interactive Table: Expected GC-MS Fragmentation Profile of Derivatized 17-O-acetylajmaline

| Ion Description | Expected m/z (relative to derivative) | Significance |

| Molecular Ion [M]⁺ | Varies with derivative | Confirms molecular weight of the derivatized analyte. |

| [M-CH₃]⁺ | M - 15 | Loss of a methyl group. |

| [M-C₂H₅]⁺ | M - 29 | Loss of the ethyl side chain from the piperidine ring. |

| [M-CH₃COO]⁺ | M - 59 | Loss of the acetyl group, a key structural feature. |

| Indole-containing fragments | Varies | Characteristic fragments indicating the indole nucleus. |

| Piperidine ring fragments | Varies | Fragments arising from the cleavage of the piperidine ring system. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. vscht.cz For 17-O-acetylajmaline, an IR spectrum would provide confirmatory evidence for its key structural features. The spectrum is a plot of wavenumber (cm⁻¹) versus transmittance and shows absorption bands corresponding to the vibrational frequencies of specific bonds. uniroma1.itpressbooks.pub

The structure of 17-O-acetylajmaline contains several IR-active functional groups: an O-H bond from the alcohol at C-21, an N-H bond from the indole ring, C-H bonds in both aliphatic and aromatic environments, a C=O bond from the ester group, and C-N and C-O single bonds. The presence of a strong, broad absorption band in the 3550-3200 cm⁻¹ region would indicate O-H stretching from the hydroxyl group, while a medium band around 3400 cm⁻¹ would correspond to the N-H stretching of the indole ring. mdpi.comucla.edu A very strong and sharp absorption band in the range of 1750-1735 cm⁻¹ is highly characteristic of the C=O stretch of the ester group, a defining feature of the molecule. uniroma1.it Aromatic C=C stretching vibrations from the indole ring would appear in the 1600-1450 cm⁻¹ region. vscht.cz

Interactive Table: Characteristic IR Absorption Bands for 17-O-acetylajmaline

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |

| Indole | N-H stretch | ~3400 | Medium |

| Aromatic | =C-H stretch | 3100 - 3000 | Medium |

| Aliphatic | -C-H stretch | 3000 - 2850 | Medium to Strong |

| Ester | C=O stretch | 1750 - 1735 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Ester/Alcohol | C-O stretch | 1300 - 1000 | Strong |

| Amine | C-N stretch | 1335 - 1250 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and chromophores within a molecule. For indole alkaloids like 17-O-acetylajmaline, the UV-Vis spectrum is dominated by the electronic transitions of the indole chromophore. lincoln.edu.my

Interactive Table: Expected UV-Vis Absorption Maxima for 17-O-acetylajmaline

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Indole Ring | π → π | ~220-230 |

| Indole Ring | π → π | ~270-290 |

Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a critical step in the analysis of many alkaloids, especially when using GC-MS. jfda-online.com The process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a given analytical method. For 17-O-acetylajmaline, the primary goals of derivatization are to increase volatility, improve thermal stability, and reduce the polarity caused by the C-21 hydroxyl and indole N-H groups. jfda-online.comoup.com This modification leads to better chromatographic peak shape, reduced tailing, and improved separation from other components in a complex mixture. researchgate.net The three main categories of derivatization reactions are silylation, acylation, and alkylation/esterification. jfda-online.com

Silylation

Silylation is the most widely used derivatization technique for GC analysis. registech.com It involves replacing the active hydrogen atoms in -OH and -NH groups with a trimethylsilyl (TMS) or other alkylsilyl group. registech.comtcichemicals.com This process effectively masks the polar nature of these functional groups, significantly increasing the volatility of the molecule.

For 17-O-acetylajmaline, the C-21 hydroxyl group and the indole N-H are the primary sites for silylation. A variety of silylating reagents are available, with different reactivities. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful and common reagent for derivatizing alcohols and amines, including alkaloids. thermofisher.comgcms.cz The resulting silyl ethers and N-silyl derivatives are much more volatile and thermally stable than the parent compound. registech.com

Interactive Table: Common Silylation Reagents for 17-O-acetylajmaline

| Reagent Abbreviation | Full Chemical Name | Target Functional Groups |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -NH |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -NH |

| TMSI | N-Trimethylsilylimidazole | Primarily -OH (highly reactive) |

| MTBSTFA | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | -OH, -NH (forms more stable t-BDMS derivatives) |

Acylation

Acylation is another common derivatization technique that converts compounds with hydroxyl and amine groups into esters and amides, respectively. researchgate.net This is achieved by reacting the analyte with an acylating agent, typically a carboxylic acid anhydride or an acyl halide. While 17-O-acetylajmaline is already acetylated at the C-17 position, the C-21 hydroxyl group remains available for further acylation.

Using reagents like acetic anhydride would form a di-acetylated product. Alternatively, fluorinated anhydrides such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently used. gcms.cz These reagents produce highly volatile derivatives that are also very sensitive to electron capture detection (ECD), although this is less relevant for standard mass spectrometry. The resulting acylated derivatives exhibit improved chromatographic properties for GC analysis. nih.gov

Interactive Table: Common Acylation Reagents for 17-O-acetylajmaline's C-21 Hydroxyl Group

| Reagent Abbreviation | Full Chemical Name | Resulting Derivative |

| Ac₂O | Acetic Anhydride | Acetyl ester |

| TFAA | Trifluoroacetic Anhydride | Trifluoroacetyl ester |

| PFPA | Pentafluoropropionic Anhydride | Pentafluoropropionyl ester |

| HFBA | Heptafluorobutyric Anhydride | Heptafluorobutyryl ester |

Mechanistic Biological Investigations and Comparative Studies

Interaction with Specific Biological Targets (Mechanistic Investigations)

Mechanistic investigations into 17-O-acetylajmaline's biological interactions have explored its potential as a modulator of enzyme activity, particularly in the context of in silico predictive studies and its known role in metabolic pathways.

Investigations on Aldose Reductase Interaction (In Silico Context)

17-O-acetylajmaline has been included in computational screenings aimed at identifying potential inhibitors of aldose reductase (AR). rcsb.org Aldose reductase is a key enzyme in the polyol pathway, implicated in the development of secondary complications of diabetes due to its role in converting glucose to sorbitol. rcsb.orgnih.gov In one study, an extensive library of plant-derived molecules from Rauvolfia serpentina, including 17-O-acetylajmaline (identified as RASE0006), was computationally screened for inhibitory action against AR. rcsb.org While the study aimed to prospect for novel AR inhibitors and understand their structural basis of interaction, specific detailed research findings, such as binding energy values or precise interaction profiles for 17-O-acetylajmaline, were not explicitly detailed in the available abstract. rcsb.org The general approach involved identifying potential lead compounds from the Rauvolfia serpentina library through virtual screening. rcsb.org

Studies on Acetylcholinesterase Interaction (In Vitro and In Silico Context)

17-O-acetylajmaline has also been considered in in silico multi-targeted virtual screening studies investigating phytocompounds from Rauvolfia serpentina against various neurodegenerative disease targets, including acetylcholinesterase (AChE). hmong.in.th AChE is an important enzyme in the cholinergic system, and its inhibition is a strategy for managing neurodegenerative conditions like Alzheimer's disease. hmong.in.thnih.gov In the context of these virtual screenings, 17-O-acetylajmaline was among the compounds analyzed for properties relevant to central nervous system permeability and enzyme inhibition. hmong.in.th However, similar to aldose reductase studies, specific detailed in vitro or in silico binding affinities (e.g., IC50 values or binding energies) directly attributed to 17-O-acetylajmaline's interaction with acetylcholinesterase were not provided in the readily available research summaries, with the focus often being on other hit compounds identified in the screening. hmong.in.th

Other Enzyme or Receptor Binding Studies

A significant enzymatic interaction for 17-O-acetylajmaline is its role as a substrate for acetylajmaline esterase (EC 3.1.1.80). thegoodscentscompany.commetabolomicsworkbench.org This plant enzyme is crucial in the late stages of the biosynthesis of the indole (B1671886) alkaloid ajmaline (B190527). metabolomicsworkbench.org Acetylajmaline esterase catalyzes the hydrolysis of 17-O-acetylajmaline, converting it into ajmaline and acetate (B1210297). metabolomicsworkbench.org

Detailed research findings regarding acetylajmaline esterase include:

Substrate Specificity: The enzyme exhibits an unusually high substrate selectivity, exclusively accepting acetylated ajmaline derivatives with the naturally occurring 2β(R)-configuration. thegoodscentscompany.com Structurally related acetylated alkaloids like vinorine (B1233521), vomilenine (B1248388), 1,2-dihydrovomilenine, and 1,2-dihydroraucaffricine are not recognized as substrates. metabolomicsworkbench.org

Enzyme Properties: Studies have determined the optimal conditions for this esterase:

Optimum pH: 7.5 thegoodscentscompany.com

Isoelectric Point (pI): 4.9 thegoodscentscompany.com

Relative Molecular Weight: 33 ± 2 kDa thegoodscentscompany.com

Inhibition Studies: Investigations into enzyme activity indicate that sulfhydryl (SH) groups are necessary for its function. thegoodscentscompany.com Interestingly, the esterase is not inhibited by ajmaline, which is the end product of the pathway it facilitates. thegoodscentscompany.com

This specific enzymatic hydrolysis highlights 17-O-acetylajmaline's role as an intermediate in the biosynthetic pathway of ajmaline within plants.

Future Research Directions

Advancements in Biosynthetic Pathway Elucidation and Engineering

Significant progress has been made in understanding the biosynthesis of indole (B1671886) alkaloids, with 17-O-acetylajmaline identified as an intermediate in the pathway leading to ajmaline (B190527). wikipedia.orgnih.govnih.govnih.gov The enzyme acetylajmaline esterase (EC 3.1.1.80) plays a crucial role by catalyzing the hydrolysis of 17-O-acetylajmaline to ajmaline and acetate (B1210297). wikipedia.orgnih.govnih.govnih.gov This enzyme exhibits high specificity for 17-O-acetylajmaline and 17-O-acetylnorajmaline, distinguishing them from other structurally related alkaloids like vinorine (B1233521) and vomilenine (B1248388). nih.govnih.gov

Future research should aim to:

Complete Pathway Mapping: While acetylajmaline esterase's role is known, a comprehensive elucidation of all enzymatic steps and regulatory mechanisms leading to 17-O-acetylajmaline from its precursors, such as strictosidine (B192452), is essential. This includes identifying and characterizing other enzymes and co-factors involved in the earlier stages of its formation within the broader indole alkaloid biosynthesis pathway.

Enzyme Characterization and Structure-Function Studies: Detailed structural and functional analyses of acetylajmaline esterase and other pathway enzymes could reveal insights into their catalytic mechanisms and substrate specificities. Such studies could facilitate the rational design of enzymes with altered specificities or enhanced activities for biotechnological applications.

Metabolic Engineering for Enhanced Production: Leveraging genetic and metabolic engineering techniques in host organisms, such as Rauvolfia serpentina or heterologous systems, holds promise for optimizing the production of 17-O-acetylajmaline. The observation that in vitro cultures of R. serpentina can synthesize 17-O-acetylajmaline, unlike field-grown plants, suggests the potential for controlled biosynthesis in bioreactors. nih.gov Strategies could involve overexpression of rate-limiting enzymes, downregulation of competing pathways, or engineering novel pathways for improved yield. The upregulation of acetylajmaline esterase during Fusarium oxysporum infection in Lilium regale also points to potential regulatory points that could be manipulated. uni.lu

Synthetic Biology Approaches: Constructing minimal or optimized biosynthetic pathways in microbial or plant cell factories could offer a sustainable and controlled method for producing 17-O-acetylajmaline, bypassing the complexities and environmental impacts associated with traditional plant extraction.

Development of Novel Isolation and Analytical Methodologies

The isolation and precise characterization of 17-O-acetylajmaline from complex plant matrices remain critical for both research and potential industrial applications. Current methods for isolating indole alkaloids from Rauvolfia species include column chromatography (e.g., silica (B1680970), alumina (B75360), Sephadex LH-20 gel) and preparative thin-layer chromatography (PTLC), followed by spectral analysis (UV, IR, MS, 1D, 2D NMR). nih.govnih.gov Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are already employed for analyzing alkaloids. uni.lu

Future research should focus on:

High-Throughput Isolation Techniques: Developing automated or semi-automated high-throughput methods for the rapid isolation and purification of 17-O-acetylajmaline from diverse biological sources. This could involve integrating advanced chromatographic techniques with robotics and artificial intelligence for faster screening and purification.

Enhanced Analytical Sensitivity and Specificity: Improving the sensitivity and specificity of analytical methods to detect and quantify 17-O-acetylajmaline, especially in low concentrations within complex biological samples. This includes advancements in hyphenated techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy, potentially incorporating new ionization techniques or higher resolution mass analyzers. wikidata.orgnih.govmpg.de

Non-Destructive and In Situ Analysis: Exploring non-destructive analytical techniques that allow for the in situ monitoring of 17-O-acetylajmaline levels in living plant tissues or cell cultures without extensive sample preparation. This could involve advanced spectroscopic methods or biosensors.

Chiral Separation Techniques: Given the complex stereochemistry of ajmaline-type alkaloids, developing or refining chiral separation methods would be crucial for isolating specific enantiomers of 17-O-acetylajmaline, which may possess distinct biological activities.

Expanded Mechanistic Investigations of Biological Interactions

While 17-O-acetylajmaline is known as a biosynthetic precursor to ajmaline, a well-characterized antiarrhythmic agent, wikipedia.org its direct biological interactions and mechanisms of action are less explored. Ajmaline's activity involves blocking sodium ion channels and interfering with hERG potassium ion channels. wikipedia.org The presence of 17-O-acetylajmaline in Rauvolfia serpentina and its functional relationship to ajmaline suggest potential, albeit possibly modulated, biological activities. The increase in 17-O-acetylajmaline content in Lilium regale during fungal infection hints at a role in plant defense mechanisms. uni.lu

Future research should investigate:

Direct Pharmacological Profiling: Comprehensive in vitro and in vivo pharmacological profiling of 17-O-acetylajmaline to identify any intrinsic biological activities, separate from its role as a precursor. This could include screening against various cellular targets, receptors, and enzymes relevant to human health or plant biology.

Elucidation of Molecular Targets: Identifying the specific molecular targets and pathways with which 17-O-acetylajmaline interacts. Techniques such as affinity chromatography, proteomics, and transcriptomics could be employed to pinpoint binding partners and affected gene expression profiles.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies by synthesizing derivatives of 17-O-acetylajmaline to understand how structural modifications influence its biological activity and selectivity. This could lead to the discovery of novel compounds with enhanced therapeutic potential or more targeted effects.

Role in Plant Physiology and Ecology: Further investigation into the ecological and physiological roles of 17-O-acetylajmaline in its native plant sources, such as its involvement in plant defense, signaling, or adaptation to environmental stresses.

Sustainable Production Strategies

The reliance on wild-harvested Rauvolfia serpentina for ajmaline and related alkaloids has led to the plant becoming rare in some regions, necessitating sustainable production methods. nih.gov Biotechnological approaches, such as plant tissue culture, offer promising alternatives for the consistent and environmentally responsible production of these valuable compounds. nih.gov

Future research should explore:

Optimized Plant Cell and Organ Cultures: Developing and optimizing in vitro plant cell, callus, and hairy root cultures for high-yield production of 17-O-acetylajmaline. Factors such as media composition, elicitors, precursors, and growth conditions can be manipulated to maximize alkaloid accumulation. nih.govuni.lu

Bioreactor Scale-Up: Scaling up in vitro production systems to industrial levels using bioreactors, ensuring cost-effectiveness and reproducibility. This involves addressing challenges related to nutrient supply, aeration, shear stress, and product recovery in large-scale systems.

Synthetic Biology for Microbial Production: Engineering microbial hosts (e.g., yeast, bacteria) to produce 17-O-acetylajmaline through synthetic biology. This approach offers advantages such as rapid growth, controlled fermentation conditions, and independence from plant cultivation, aligning with principles of sustainable consumption and production. nih.gov

Circular Economy Principles in Extraction: Integrating circular economy principles into the extraction and purification processes of 17-O-acetylajmaline. This includes minimizing waste generation, recycling solvents, and valorizing by-products from the extraction process. uni.lu

Agro-Ecological Cultivation: For field-grown plants, developing sustainable agricultural practices that ensure the long-term viability of Rauvolfia species, including responsible harvesting techniques, intercropping, and habitat conservation efforts.

Q & A

Basic Research Questions

Q. How can 17-O-acetylajmaline be identified and distinguished from structurally related alkaloids in plant extracts?

- Methodological Answer : Use a combination of chromatographic separation (e.g., HPLC or TLC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the molecular ion peak at m/z 530 in EI-MS and specific acetate fragment (m/z 368) can distinguish 17-O-acetylajmaline from analogs like 17-O-acetylnorajmaline . NMR analysis of the 17-O-acetyl group (δ ~2.1 ppm for CH3) and C-2β configuration further confirms identity .

Q. What is the role of 17-O-acetylajmaline in the ajmaline biosynthesis pathway?

- Methodological Answer : 17-O-acetylajmaline is a direct precursor of ajmaline, catalyzed by the enzyme acetylajmaline esterase (EC 3.1.1.80). To validate this, perform enzyme assays using cell-free extracts from Rauwolfia serpentina cultures, monitoring acetate release via spectrophotometry (e.g., coupled with acetyl-CoA synthetase) . Transcriptomic analysis of Lilium regale under stress can also reveal upregulated acetylajmaline esterase expression .

Q. What experimental approaches are used to quantify 17-O-acetylajmaline in plant tissues?

- Methodological Answer : Combine liquid chromatography (LC) with tandem MS (LC-MS/MS) for high sensitivity. Optimize extraction using ethyl acetate to avoid degradation, and validate with internal standards (e.g., deuterated ajmaline). Metabolomic studies in Lilium regale infected with Fusarium oxysporum demonstrated increased alkaloid levels via this method .

Advanced Research Questions

Q. How can researchers address contradictions in reported substrate specificities of acetylajmaline esterase?

- Methodological Answer : Conduct competitive inhibition assays with structural analogs (e.g., vinorine, vomilenine) to test enzyme specificity. Evidence shows acetylajmaline esterase does not hydrolyze 1,2-dihydrovomilenine or raucaffricine, confirming its strict specificity for 17-O-acetylajmaline and 17-O-acetylnorajmaline . Use X-ray crystallography or mutagenesis to identify active-site residues responsible for substrate recognition .

Q. What strategies prevent artifact formation (e.g., ajmalinimine) during 17-O-acetylajmaline isolation?

- Methodological Answer : Minimize exposure to acidic or high-temperature conditions during extraction. Use rapid freeze-drying of plant material and low-polarity solvents (e.g., ethyl acetate). Verify purity via LC-MS and compare NMR data with synthetic standards. Artifact formation is documented in Rauwolfia alkaloid studies, where improper isolation led to ajmalinimine from 17-O-acetylajmaline .

Q. How do multi-omics approaches elucidate the role of 17-O-acetylajmaline in plant-pathogen interactions?

- Methodological Answer : Integrate transcriptomics (RNA-seq) to identify upregulated biosynthetic genes (e.g., acetylajmaline esterase) and metabolomics (LC-MS) to quantify alkaloid accumulation during pathogen challenge. In Lilium regale, F. oxysporum infection induced terpenoid/alkaloid biosynthesis, linking 17-O-acetylajmaline to defense responses . Pair with gene silencing (e.g., CRISPR/Cas9) to validate functional roles.

Q. What challenges arise in studying the glucosylation of 17-O-acetylajmaline, and how can they be mitigated?

- Methodological Answer : Challenges include low natural abundance of glucoalkaloids and enzyme unavailability. Use in vitro assays with UDP-glucose and recombinant glucosyltransferases to test activity. Synthesize glucosylated analogs for substrate specificity studies. Evidence from Rauwolfia cultures suggests glucosylation occurs post-esterase activity, requiring co-factor optimization .

Q. How can researchers reconcile discrepancies in reported alkaloid yields across different plant cell culture systems?

- Methodological Answer : Standardize growth conditions (e.g., light, pH, elicitors) and employ stable isotope tracing (e.g., ¹³C-labeled precursors) to track flux through the ajmaline pathway. Studies in Rauwolfia cultures showed variable incorporation rates (1–9%) for precursors like vomilenine, highlighting culture-specific metabolic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.